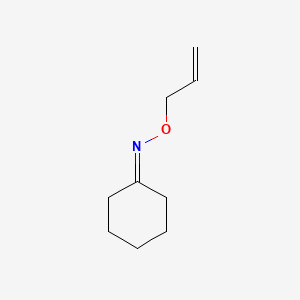

![molecular formula C10H16O3 B2376811 Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate CAS No. 2408959-04-4](/img/structure/B2376811.png)

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Routes to Bifunctional Compounds : Meyers et al. (2009) outlined scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound. This compound, alongside its intermediates, offers a pathway for further selective derivation, providing access to chemical spaces that are complementary to those accessed by piperidine ring systems (Meyers et al., 2009).

Spirocyclic 3-oxotetrahydrofurans Synthesis : Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with carboand heterocyclic fragments. These compounds are stepping stones for preparing other potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

C3-Alkoxycarbonylation of Quinoxalin-2(1H)-ones : Xie et al. (2019) described a practical protocol for the preparation of quinoxaline-3-carboxylates and analogues, pivotal structures in bioactive natural products and synthetic drugs. The method demonstrated the functionalization of quinoxalin-2 (1H)-ones via a free-radical pathway (Xie et al., 2019).

Applications in Drug Discovery and Development

The compound also finds applications in the realm of drug discovery and medicinal chemistry:

Enantioselective Synthesis of Proline Scaffolds : López et al. (2020) described a catalytic and enantioselective preparation of 4-methyleneproline scaffolds, pivotal in medicinal chemistry. The synthesized compounds, including tert-butyl (S)-4-methyleneprolinate, are transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial element in the synthesis of antiviral ledipasvir (López et al., 2020).

Malonyl-CoA Decarboxylase Inhibitors for Cardioprotection : Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, highlighting tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate as a potent compound with excellent in vivo properties. It showed promise in improving cardiac efficiency and function, suggesting its potential use for treating ischemic heart diseases (Cheng et al., 2006).

Propiedades

IUPAC Name |

tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(7)5-12-6-10/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBWKSBKSZKKRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC12COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2376728.png)

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376730.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B2376731.png)

![8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2376732.png)

![1-Cycloheptyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2376733.png)

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2376734.png)

![(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2376738.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2376740.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)

![N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376743.png)

![(6-Chloropyridin-3-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2376744.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate](/img/structure/B2376750.png)